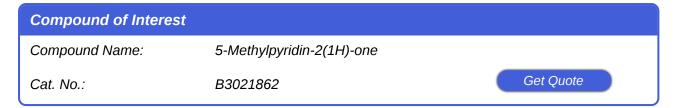


# A Technical Guide to 5-Methylpyridin-2(1H)-one (CAS: 1003-68-5)

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**5-Methylpyridin-2(1H)-one**, also widely known by its tautomeric name 2-hydroxy-5-methylpyridine, is a heterocyclic organic compound of significant interest in the chemical and pharmaceutical industries. Its structure, featuring a pyridine ring with a methyl group and a hydroxyl/oxo group, allows it to exist in a tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms. This dual reactivity makes it a versatile building block and a key intermediate in the synthesis of a wide range of functional molecules. [1][2] It serves as a critical precursor in the production of various therapeutic agents, including the antifibrotic drug Pirfenidone, and is also used in the formulation of agrochemicals like herbicides and fungicides.[1] This guide provides an in-depth overview of its chemical properties, spectroscopic data, synthesis, reactivity, and applications.

# **Chemical and Physical Properties**

The fundamental properties of **5-Methylpyridin-2(1H)-one** are summarized in the tables below, providing essential data for laboratory and developmental use.

# **Table 1: Compound Identification**



| Identifier        | Value   |  |
|-------------------|---|--|
| CAS Number        | 1003-68-5[3]  |  |
| Alternate CAS     | 91914-06-6[2][3]  |  |
| Molecular Formula | C <sub>6</sub> H <sub>7</sub> NO[3]                                       |  |
| Molecular Weight  | 109.13 g/mol [2][3]   |  |
| IUPAC Name        | 5-methyl-1H-pyridin-2-one[3]  |  |
| Common Synonyms   | 2-Hydroxy-5-methylpyridine, 5-Methyl-2-<br>pyridone, 6-Hydroxy-3-picoline |  |
| InChlKey          | SOHMZGMHXUQHGE-UHFFFAOYSA-N[3]  |  |
| Canonical SMILES  | CC1=CNC(=O)C=C1[3]  |  |

**Table 2: Physicochemical Data** 

| Property               | Value                                       |  |
|------------------------|---|--|
| Appearance             | Solid, Pale Yellow to Light Yellow          |  |
| Melting Point          | 183-187 °C (lit.)                           |  |
| Boiling Point          | 304.2 ± 15.0 °C (Predicted)                 |  |
| рКа                    | 12.43 ± 0.10 (Predicted)                    |  |
| logP (n-octanol/water) | 1.207                                       |  |
| Solubility             | Slightly soluble in DMSO, Ethanol, Methanol |  |

# **Spectroscopic Data**

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **5-Methylpyridin-2(1H)-one**. The tautomeric equilibrium is particularly sensitive to the solvent environment, which can be observed via NMR spectroscopy.[2]

# **Table 3: Summary of Spectroscopic Data**



| Technique                            | Key Features and Observations  |  |
|--------------------------------------|--|--|
| <sup>1</sup> H & <sup>13</sup> C NMR | The chemical shifts are solvent-dependent, reflecting the equilibrium between the hydroxy and pyridone forms. In non-polar solvents, the 2-hydroxy tautomer is favored, while polar solvents favor the 2(1H)-pyridone form.[2] The <sup>1</sup> H NMR spectrum shows distinct signals for the methyl protons and the aromatic protons on the pyridine ring.[2] |  |
| Mass Spectrometry (MS)               | Mass spectrometry, often coupled with Gas Chromatography (GC/MS), is a primary method for identification. The fragmentation pattern provides a unique fingerprint for the molecule.[1] [2] The molecular ion peak confirms the molecular weight.[1]  |  |
| Infrared (IR) Spectroscopy           | The IR spectrum shows a characteristic carbonyl (C=O) stretching vibration (around 1645 cm <sup>-1</sup> ) when the compound is in its pyridone form.[4] This band is absent in the Omethylated derivative, confirming its assignment.[4]  |  |

# Synthesis and Reactivity Synthesis of 5-Methylpyridin-2(1H)-one

A common and reliable method for the synthesis of **5-Methylpyridin-2(1H)-one** is the diazotization of 2-amino-5-methylpyridine, followed by hydrolysis.

- Reaction Setup: In a two-necked, round-bottomed flask equipped with an internal thermometer and a magnetic stirrer, prepare a solution of concentrated sulfuric acid in water.
- Addition of Amine: Cool the acidic solution to below 0°C using an acetone/ice bath. Slowly add 2-amino-5-methylpyridine to the cooled solution while maintaining the temperature.



- Diazotization: Prepare a solution of sodium nitrite (NaNO<sub>2</sub>) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5°C.
- Hydrolysis: After the addition is complete, stir the mixture at 0°C for 45 minutes. Then, heat the reaction to 95°C for 15 minutes to facilitate the hydrolysis of the diazonium salt.
- Work-up and Purification: Cool the mixture to room temperature and neutralize it to a pH of 6.5-7.0 using a 50% w/w aqueous sodium hydroxide (NaOH) solution. Heat the neutralized solution to 60°C and extract it multiple times with ethyl acetate.
- Isolation: Combine the organic fractions, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to yield a solid. Purify the crude product by recrystallization from hot ethyl acetate to obtain 5-Methylpyridin-2(1H)-one as white crystalline needles.



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Caption: Synthesis workflow for **5-Methylpyridin-2(1H)-one**.

## **Key Chemical Reactions**

**5-Methylpyridin-2(1H)-one** is a valuable starting material for synthesizing more complex derivatives. A key transformation involves converting the hydroxyl group into a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions.

 Setup: Charge a Schlenk flask with 5-Methylpyridin-2(1H)-one and dry pyridine under a nitrogen atmosphere.



- Cooling: Cool the solution to -12°C using an acetone/ice bath.
- Triflation: Slowly add trifluoromethanesulfonic (triflic) anhydride to the cooled solution.
- Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Isolation: The resulting product, 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine, can be isolated and used directly in subsequent cross-coupling reactions, such as Negishi or Suzuki couplings, to form C-C bonds.



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Caption: Reactivity pathway for derivatization.

# **Applications in Research and Drug Development**

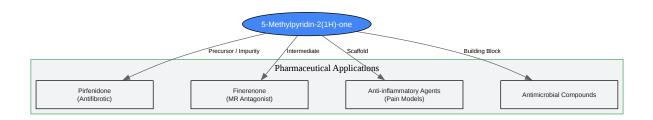
The utility of **5-Methylpyridin-2(1H)-one** as a scaffold and intermediate is well-established in medicinal chemistry and drug discovery.

- Antifibrotic Agents: It is a known impurity and a key starting material for Pirfenidone, a drug
  used to treat idiopathic pulmonary fibrosis.
- Mineralocorticoid Receptor (MR) Antagonists: It is a crucial intermediate in the synthesis of Finerenone, a non-steroidal MR antagonist for treating chronic kidney disease associated with type 2 diabetes.[3]
- Anti-inflammatory and Analgesic Agents: The pyridinone core is used to synthesize libraries
  of compounds for screening. Derivatives have shown potent anti-allodynic effects in models



of inflammatory pain.

 Antimicrobial Agents: Novel fused pyridine heterocycles derived from this core have demonstrated significant antimicrobial activity against various bacterial and fungal strains.



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Caption: Role in the synthesis of key pharmaceuticals.

# Safety and Handling

**5-Methylpyridin-2(1H)-one** is classified as hazardous and requires careful handling. Appropriate personal protective equipment (PPE) should be used at all times.

# **Table 4: GHS Hazard and Precautionary Statements**



| Category       | GHS Code   | Statement   |
|----------------|--|---|
| Hazard         | H302   | Harmful if swallowed.                             |
| H315           | Causes skin irritation.  |   |
| H318 / H319    | Causes serious eye damage / irritation.  | _   |
| H335           | May cause respiratory irritation.  |   |
| Precaution     | P261   | Avoid breathing dust/fume/gas/mist/vapors/spr ay. |
| P280           | Wear protective gloves/protective clothing/eye protection/face protection.   |   |
| P301+P312      | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.   |   |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |   |

- Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid formation of dust and aerosols.
- Storage: Keep the container tightly closed in a dry and well-ventilated place.
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

# Conclusion



**5-Methylpyridin-2(1H)-one** (CAS: 1003-68-5) is a high-value chemical intermediate with a well-defined profile of reactivity and utility. Its tautomeric nature and functional groups make it an ideal starting point for the synthesis of diverse and complex molecules. For researchers in drug development and medicinal chemistry, this compound offers a robust scaffold for creating novel therapeutic agents targeting a range of diseases, from fibrosis to inflammatory conditions. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development.

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